molecular formula C15H12Br2OS2 B2796533 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one CAS No. 400081-03-0

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one

Cat. No.: B2796533
CAS No.: 400081-03-0
M. Wt: 432.19
InChI Key: BRCVEGOHZULOPS-UHFFFAOYSA-N
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Description

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C15H12Br2OS2 It is characterized by the presence of two 4-bromophenyl groups attached to a propan-2-one backbone through sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one can be synthesized through a multi-step process involving the reaction of 4-bromothiophenol with 1,3-dibromopropan-2-one. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.

Major Products Formed

Scientific Research Applications

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,3-bis[(4-bromophenyl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCVEGOHZULOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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